molecular formula C20H33N2NaO7-2 B12725918 Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt CAS No. 206886-68-2

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt

Cat. No.: B12725918
CAS No.: 206886-68-2
M. Wt: 436.5 g/mol
InChI Key: JGHAQLDWNGWLTP-UHFFFAOYSA-K
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Description

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt is a complex organic compound that belongs to the class of glycine derivatives. This compound is characterized by its unique structure, which includes a glycine backbone, a bis(carboxymethyl)amino group, and a long-chain fatty acid derivative. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt typically involves multiple steps:

    Formation of the Glycine Derivative: The initial step involves the modification of glycine to introduce the bis(carboxymethyl)amino group. This can be achieved through a series of reactions involving carboxymethylation.

    Attachment of the Fatty Acid Derivative: The next step involves the introduction of the 1-oxododecyl group. This is typically done through an esterification or amidation reaction.

    Neutralization with Sodium: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of cosmetics, detergents, and other consumer products.

Mechanism of Action

The mechanism of action of Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt involves its interaction with specific molecular targets. The bis(carboxymethyl)amino group can chelate metal ions, while the long-chain fatty acid derivative can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(2-(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt: Lacks the bis(carboxymethyl) group.

    Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxooctyl)-, sodium salt: Contains a shorter fatty acid chain.

Uniqueness

Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(1-oxododecyl)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring metal ion chelation and lipid membrane interaction.

Properties

CAS No.

206886-68-2

Molecular Formula

C20H33N2NaO7-2

Molecular Weight

436.5 g/mol

IUPAC Name

sodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(dodecanoyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C20H36N2O7.Na/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27;/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+1/p-3

InChI Key

JGHAQLDWNGWLTP-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+]

Origin of Product

United States

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